Cas no 2097946-10-4 (2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid)

2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid is a structurally distinct azetidine derivative featuring a trifluoromethyl and methoxy substituent on the azetidine ring, coupled with a propanoic acid moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for drug discovery. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine scaffold contributes to conformational rigidity, potentially improving target binding affinity. The propanoic acid functionality allows for further derivatization or salt formation, enhancing solubility and bioavailability. Its unique combination of substituents makes it a valuable building block for developing bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators.
2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid structure
2097946-10-4 structure
Product Name:2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
CAS No:2097946-10-4
MF:C8H12F3NO3
MW:227.180993080139
CID:5722284
PubChem ID:121203383
Update Time:2025-05-21

2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
    • 2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
    • Inchi: 1S/C8H12F3NO3/c1-5(6(13)14)12-3-7(4-12,15-2)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: JZQFAHAYTFUAHE-UHFFFAOYSA-N
    • SMILES: FC(C1(CN(C(C(=O)O)C)C1)OC)(F)F

2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M172301-100mg
2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic Acid
2097946-10-4
100mg
$ 95.00 2022-06-04
TRC
M172301-500mg
2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic Acid
2097946-10-4
500mg
$ 365.00 2022-06-04
TRC
M172301-1g
2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic Acid
2097946-10-4
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-7264-0.25g
2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
2097946-10-4 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-7264-0.5g
2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
2097946-10-4 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-7264-1g
2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
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$660.0 2023-09-07
Life Chemicals
F1907-7264-2.5g
2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
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$1439.0 2023-09-07
Life Chemicals
F1907-7264-5g
2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
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$2167.0 2023-09-07
Life Chemicals
F1907-7264-10g
2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
2097946-10-4 95%+
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$3034.0 2023-09-07

Additional information on 2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid

2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid: A Comprehensive Overview

The compound with CAS No. 2097946-10-4, known as 2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a derivative of azetidine, a four-membered ring heterocycle, which has been extensively studied for its role in drug design and development.

Azetidine derivatives have been explored for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the methoxy and trifluoromethyl groups in this compound introduces steric and electronic effects that can significantly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have highlighted the importance of these substituents in enhancing the bioavailability and stability of azetidine-based compounds.

The propanoic acid moiety in this compound adds another layer of functionality, potentially enabling it to act as a ligand or a precursor in biochemical reactions. This structure is particularly interesting due to its potential to form hydrogen bonds, which are critical for molecular recognition and binding interactions in biological systems.

Recent advancements in computational chemistry have allowed researchers to predict the bioactivity and toxicity profiles of compounds like 2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid with greater accuracy. Machine learning algorithms and molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, paving the way for its use in drug discovery.

In terms of synthesis, this compound can be prepared through a variety of routes, including nucleophilic substitution and cyclization reactions. The incorporation of the trifluoromethyl group requires careful optimization to ensure high yields and purity. Researchers have reported novel methodologies that improve the efficiency of these reactions, making the synthesis of this compound more accessible for large-scale production.

The pharmacological properties of 2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid have been extensively studied in preclinical models. Early results suggest that it exhibits potent activity against certain disease targets, such as inflammatory pathways and neurodegenerative conditions. These findings underscore its potential as a lead compound for developing innovative therapeutic agents.

Moreover, the structural versatility of this compound allows for further modifications to enhance its efficacy and reduce off-target effects. For instance, researchers are exploring the addition of other functional groups or the modification of existing substituents to fine-tune its pharmacodynamic properties.

In conclusion, 2-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid represents a promising candidate for advancing drug development efforts. Its unique chemical structure, combined with cutting-edge research techniques, positions it as a key player in the pursuit of novel therapeutic solutions.

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